molecular formula C14H10F4N2S B5711556 1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea

Cat. No.: B5711556
M. Wt: 314.30 g/mol
InChI Key: AVRAJQQSUDBUQH-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, features a fluorophenyl group and a trifluoromethylphenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 3-fluoroaniline with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a ligand in biochemical assays or as a probe in molecular biology studies.

    Industry: Could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting their activity through competitive or non-competitive binding. The fluorophenyl and trifluoromethylphenyl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2,4-dinitrophenyl)thiourea: Known for its use in analytical chemistry as a reagent for detecting metals.

    1-(4-Methylphenyl)-3-(2,4-dichlorophenyl)thiourea: Used in agricultural chemistry as a pesticide.

    1-(3-Chlorophenyl)-3-(2,4-difluorophenyl)thiourea: Studied for its potential medicinal properties.

Uniqueness

1-(3-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both fluorophenyl and trifluoromethylphenyl groups, which may impart distinct chemical reactivity and biological activity compared to other thioureas. These groups can influence the compound’s lipophilicity, electronic properties, and overall stability.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4N2S/c15-9-4-3-5-10(8-9)19-13(21)20-12-7-2-1-6-11(12)14(16,17)18/h1-8H,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRAJQQSUDBUQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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